1,4,7-Triazecan-9-ol

Description

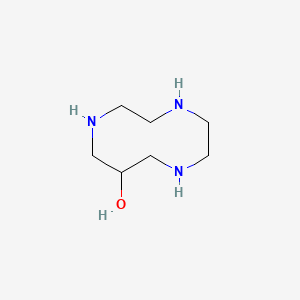

1,4,7-Triazecan-9-ol is a nitrogen-containing macrocyclic compound featuring a nine-membered ring with three nitrogen atoms positioned at the 1, 4, and 7 positions and a hydroxyl group at the 9th position. However, detailed pharmacological or synthetic data for this specific compound are notably absent in the provided evidence, suggesting its study remains niche or underreported compared to related heterocyclic compounds.

Properties

CAS No. |

547756-15-0 |

|---|---|

Molecular Formula |

C7H17N3O |

Molecular Weight |

159.23 g/mol |

IUPAC Name |

1,4,7-triazecan-9-ol |

InChI |

InChI=1S/C7H17N3O/c11-7-5-9-3-1-8-2-4-10-6-7/h7-11H,1-6H2 |

InChI Key |

CZWGAWZIGFITBI-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC(CNCCN1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4,7-Triazecan-9-ol can be synthesized through several methods. One common approach involves the cyclization of linear polyamines. For instance, the reaction of triethylenetetramine with formaldehyde under acidic conditions can yield this compound. The reaction typically requires careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and distillation.

Chemical Reactions Analysis

Types of Reactions: 1,4,7-Triazecan-9-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted triazacyclononane derivatives.

Scientific Research Applications

1,4,7-Triazecan-9-ol has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions, which are useful in catalysis and material science.

Biology: The compound is studied for its potential as a chelating agent in biological systems, particularly in the inhibition of metalloenzymes.

Industry: It is used in the synthesis of various industrial chemicals and as a stabilizer in certain formulations.

Mechanism of Action

The mechanism of action of 1,4,7-Triazecan-9-ol primarily involves its ability to chelate metal ions. By forming stable complexes with metal ions, it can inhibit the activity of metalloenzymes, which are enzymes that require metal ions for their catalytic activity. This chelation disrupts the normal function of the enzyme, leading to various biological effects. For example, in cancer therapy, the inhibition of metalloenzymes can lead to the suppression of tumor growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence focuses on 1,2,3-triazole derivatives and thiazolidinone-quinazolinone hybrids, which share functional similarities (e.g., nitrogen-rich frameworks) but differ in ring size, substitution patterns, and applications. Below is a comparative analysis:

Table 1: Key Features of 1,4,7-Triazecan-9-ol vs. Comparable Heterocycles

Structural and Functional Differences

- Ring Size and Flexibility: this compound’s macrocyclic structure offers greater conformational flexibility and metal-binding capacity compared to rigid 1,2,3-triazoles or fused thiazolidinone systems. This flexibility may enhance its utility in catalysis or supramolecular chemistry, though evidence for this is speculative .

- Synthetic Accessibility : 1,2,3-Triazoles benefit from click chemistry (e.g., CuAAC), enabling rapid modular synthesis , whereas this compound likely requires complex macrocyclization steps, as seen in analogous macrocycles .

- Bioactivity: Thiazolidinone-quinazolinone hybrids (e.g., compound 6n in ) exhibit potent anticancer activity (IC₅₀: 1.5 μM against MCF-7 cells) due to dual inhibition of topoisomerase and kinase enzymes .

Thermodynamic and Electronic Properties

- Solubility: Thiazolidinone derivatives (e.g., 6m, 6n) exhibit moderate aqueous solubility due to polar carbonyl and thioamide groups, whereas this compound’s solubility profile is undefined but likely influenced by its hydroxyl group .

Biological Activity

1,4,7-Triazecan-9-ol is a compound belonging to the class of triazole derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a unique triazole ring structure that contributes to its biological activity. The molecular formula is , and its molecular weight is 142.16 g/mol. The presence of hydroxyl (-OH) groups enhances its solubility and potential interactions with biological macromolecules.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of pathogens, including bacteria and fungi. The compound's mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Anticancer Activity

This compound has shown promising results in anticancer studies. In vitro assays conducted on various cancer cell lines revealed that the compound induces apoptosis and inhibits cell proliferation.

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 (Breast cancer) | 25.3 ± 2.5 |

| HeLa (Cervical cancer) | 30.1 ± 3.0 |

| PC3 (Prostate cancer) | 22.8 ± 1.8 |

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption : The compound interacts with lipid bilayers, leading to increased permeability and eventual cell lysis in microbial cells.

- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in metabolic pathways critical for cell survival in both microbial and cancer cells.

- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

Recent studies have highlighted the potential clinical applications of this compound:

- A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of triazole compounds similar to this compound exhibited enhanced anticancer activity when conjugated with targeting moieties .

- Another investigation focused on the antimicrobial efficacy against resistant strains of bacteria showed that formulations containing this compound could serve as effective alternatives to traditional antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.